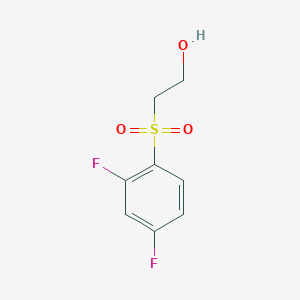

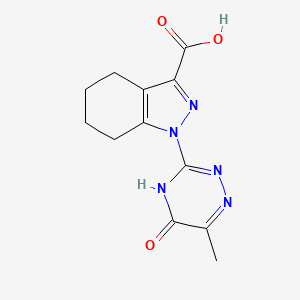

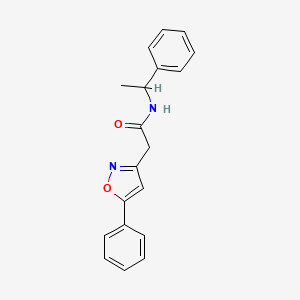

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring, a furan ring, and a pyrazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve cyclocondensations of dicarboxylic acids with properly substituted amines . The reaction conditions and the specific substituents used can greatly influence the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyrrolidine, furan, and pyrazole rings. These rings can affect the compound’s solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Biological Activities

A study focusing on the synthesis and biological evaluation of pyrazoline derivatives, including molecules structurally related to (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated that such compounds possess significant anti-inflammatory and antibacterial properties. The microwave-assisted synthesis offered an environmentally friendly method with higher yields compared to traditional methods. Notably, certain compounds showcased potent antibacterial activity, highlighting their potential as molecular templates for developing new anti-inflammatory drugs (Ravula et al., 2016).

Antimicrobial and Insecticidal Activities

Another research effort synthesized N-phenylpyrazolyl aryl methanone derivatives containing arylthio/sulfinyl/sulfonyl groups, related to the chemical structure of interest. These compounds exhibited favorable herbicidal and insecticidal activities, underscoring the potential utility of such molecules in agricultural applications. The crystal structure of one compound was determined, contributing valuable insights into the structure-activity relationships of these derivatives (Wang et al., 2015).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds similar to this compound have been explored in various studies. These efforts involve creating molecules with potential biological and pharmacological applications, through novel synthetic routes that offer insights into the molecular frameworks conducive to specific activities. Such research not only expands the chemical space of these compounds but also provides a foundation for further exploration of their utilities in different scientific and industrial contexts (Cui et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-19(12-21-23(15)16-6-3-2-4-7-16)20(24)22-10-9-18(13-22)28(25,26)14-17-8-5-11-27-17/h2-8,11-12,18H,9-10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZLWLMEPNGSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3S)-1-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-yl] methanesulfonate](/img/structure/B2979209.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)

![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

![rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2979226.png)

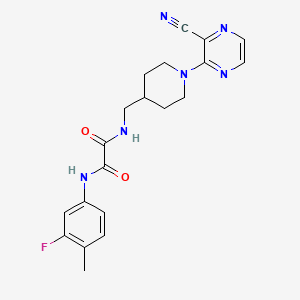

![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979228.png)